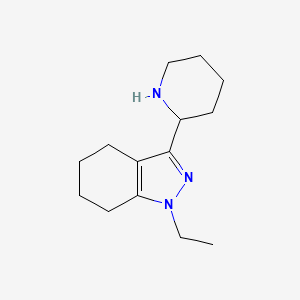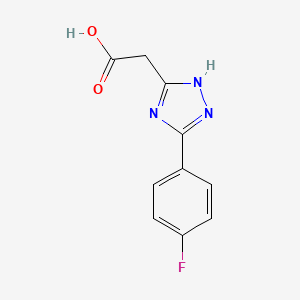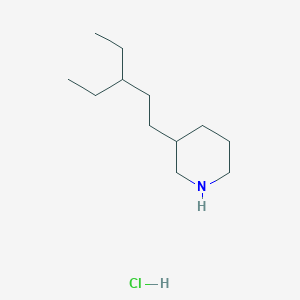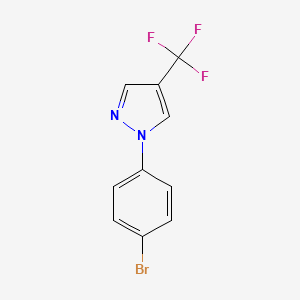
5,8-二溴-4-氧代-1,4-二氢喹啉-3-羧酸
描述
“5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1248182-52-6 . It has a molecular weight of 346.96 and its IUPAC name is 5,8-dibromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is1S/C10H5Br2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) . This indicates the presence of two bromine atoms, one nitrogen atom, one oxygen atom, and three carboxylic acid groups in the molecule.
科学研究应用
合成和标记用于成像研究
5,8-二溴-4-氧代-1,4-二氢喹啉-3-羧酸衍生物的一个应用领域是成像,特别是用于单光子发射计算机断层扫描(SPECT)研究。例如,合成[77Br] 5,7-二溴-4-氧代-1,4-二氢喹啉-2-羧酸的目的是获得一种用于SPECT研究探索人脑中N-甲基-D-天冬氨酸受体的示踪剂。这个过程涉及从5-碘-7-溴-4-氧代-1,4-二氢喹啉-2-羧酸开始的非同位素亲核卤素交换,通过优化条件获得85%的放射化学产率。通过高效液相色谱(HPLC)分析,确认该化合物在化学和放射化学上是纯净的(Dumont & Slegers, 1996)。
合成技术
对5,8-二溴-4-氧代-1,4-二氢喹啉-3-羧酸衍生物的研究的另一个方面集中在它们的合成技术上。例如,详细介绍了从2,6-二溴-4-硝基苯胺出发,使用改良的Conrad-Limpach程序,然后进行亲核非同位素交换合成7-溴-5-碘-4-氧代-1,4-二氢喹啉-2-羧酸。这突显了用于生产这些化合物以供进一步研究和潜在应用的方法(Dumont & Slegers, 2010)。
化学性质和生物活性
对4-氧代-1,4-二氢喹啉-3-羧酸衍生物的化学性质和生物活性的研究,这些衍生物与5,8-二溴-4-氧代-1,4-二氢喹啉-3-羧酸具有结构相似性,也已进行。一项研究合成并分析了大量的4-R-2-氧代-1,2-二氢喹啉-3-羧酸,讨论了它们的核磁共振光谱特征和镇痛性能。这项研究有助于理解5,8-二溴-4-氧代-1,4-二氢喹啉-3-羧酸所属的更广泛类别的化合物,可能为其在药物化学中的应用提供信息(Ukrainets et al., 2010)。
安全和危害
生化分析
Biochemical Properties
5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. By binding to the active site of these enzymes, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid disrupts their normal function, leading to alterations in cellular processes .
Cellular Effects
The effects of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This compound can also interact with DNA, leading to changes in gene expression and chromatin structure. Furthermore, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to modulate the activity of transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it may cause toxic or adverse effects, such as oxidative stress and DNA damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .
Metabolic Pathways
5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in biological systems .
Transport and Distribution
The transport and distribution of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in specific cellular compartments, enhancing its biochemical effects .
Subcellular Localization
The subcellular localization of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production .
属性
IUPAC Name |
5,8-dibromo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBCCFNEQGRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)




![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)



